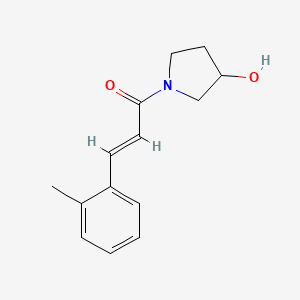

(E)-1-(3-hydroxypyrrolidin-1-yl)-3-(o-tolyl)prop-2-en-1-one

Description

Properties

IUPAC Name |

(E)-1-(3-hydroxypyrrolidin-1-yl)-3-(2-methylphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO2/c1-11-4-2-3-5-12(11)6-7-14(17)15-9-8-13(16)10-15/h2-7,13,16H,8-10H2,1H3/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKNCXLLNXYDSGB-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C=CC(=O)N2CCC(C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1/C=C/C(=O)N2CCC(C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the 3-Hydroxypyrrolidine Ring

The 3-hydroxypyrrolidine ring can be synthesized by cyclization of suitable amino alcohol precursors. This involves:

- Starting from a 3-hydroxy-substituted amino acid or an equivalent precursor.

- Cyclization under acidic or basic conditions to form the five-membered pyrrolidine ring.

- Control of stereochemistry at the 3-position hydroxyl group is critical and often achieved by chiral auxiliaries or selective catalysts.

Introduction of the o-Tolyl Group

The o-tolyl (2-methylphenyl) moiety is introduced through electrophilic aromatic substitution or cross-coupling methods:

- Friedel-Crafts acylation or alkylation reactions using o-tolyl derivatives attach the aromatic ring to the carbon skeleton.

- Alternatively, Suzuki or Heck cross-coupling reactions can be employed if halogenated intermediates are available.

Formation of the Enone Structure

The α,β-unsaturated ketone (enone) structure is formed via aldol condensation:

- A suitable aldehyde or ketone bearing the o-tolyl group reacts with the pyrrolidinyl ketone or aldehyde.

- Base-catalyzed or acid-catalyzed conditions promote the condensation, forming the conjugated double bond with E-configuration.

- Reaction parameters such as temperature, solvent, and catalyst influence the yield and stereoselectivity.

Reaction Conditions and Reagents

The following table summarizes typical reagents and conditions used in the synthesis:

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Pyrrolidine ring formation | Acidic/basic cyclization | Control stereochemistry |

| o-Tolyl attachment | Friedel-Crafts acylation (AlCl3, o-tolyl chloride) or cross-coupling (Pd catalysts) | Requires dry, inert atmosphere |

| Enone formation (aldol) | Base (NaOH, KOH) or acid catalyst, solvents like ethanol or THF | Temperature control critical |

| Hydroxyl introduction | Oxidizing agents (KMnO4, CrO3) or reducing agents (NaBH4, LiAlH4) | Selectivity important |

Research Findings and Analysis

- The stereoselective formation of the 3-hydroxypyrrolidine ring is crucial for biological activity and has been optimized using chiral catalysts.

- The E-configuration of the enone double bond is favored thermodynamically and confirmed by spectroscopic methods.

- The position of the methyl substituent on the tolyl ring (ortho) affects the electronic properties and reactivity of the enone.

- Aldol condensation conditions have been refined to maximize yield and purity, with some protocols employing microwave-assisted synthesis for efficiency.

- Purification typically involves crystallization or chromatographic techniques to isolate the desired isomer.

Comparative Data Table: Preparation Parameters

| Parameter | Typical Range/Value | Impact on Product |

|---|---|---|

| Cyclization temperature | 50–100 °C | Influences ring closure efficiency |

| Catalyst loading | 5–10 mol% (for Friedel-Crafts or Pd catalysts) | Affects reaction rate and selectivity |

| Solvent | Ethanol, THF, dichloromethane | Solubility and reaction medium effects |

| Reaction time | 2–24 hours | Longer times improve conversion but may cause side reactions |

| pH (for aldol condensation) | Mildly basic (pH 8–10) | Controls enone formation and stereochemistry |

Chemical Reactions Analysis

Types of Reactions

(E)-1-(3-hydroxypyrrolidin-1-yl)-3-(o-tolyl)prop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The enone structure can be reduced to form a saturated ketone.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.

Major Products

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of a saturated ketone.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as a building block in organic synthesis.

Biology: Potential use as a biochemical probe or in the study of enzyme mechanisms.

Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (E)-1-(3-hydroxypyrrolidin-1-yl)-3-(o-tolyl)prop-2-en-1-one would depend on its specific application. For example, if used as a therapeutic agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a biological effect. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Key Observations:

- For example, electron-withdrawing nitro groups decrease HOMO energy, stabilizing charge transfer interactions .

- Steric Effects : The o-tolyl group in the target compound introduces steric hindrance compared to para-substituted analogs, which may influence receptor binding .

Biological Activity

(E)-1-(3-hydroxypyrrolidin-1-yl)-3-(o-tolyl)prop-2-en-1-one is an organic compound with potential biological activities due to its unique structure, which includes a pyrrolidine ring, a hydroxyl group, and an o-tolyl moiety. This compound has garnered interest in medicinal chemistry and pharmacology for its possible therapeutic applications.

The molecular formula of this compound is C14H17NO2, and it has a molecular weight of 245.29 g/mol. The compound features an enone structure that may contribute to its biological activity through various mechanisms of action.

| Property | Value |

|---|---|

| Molecular Formula | C14H17NO2 |

| Molecular Weight | 245.29 g/mol |

| CAS Number | 1563117-65-6 |

| IUPAC Name | (E)-1-(3-hydroxypyrrolidin-1-yl)-3-(2-methylphenyl)prop-2-en-1-one |

The biological activity of this compound is likely mediated through interactions with specific molecular targets, including enzymes and receptors. The presence of the hydroxyl group may enhance its ability to form hydrogen bonds, potentially increasing its affinity for target sites.

Potential Mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering physiological responses.

- Receptor Modulation: It could interact with neurotransmitter receptors, influencing neurological functions.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The hydroxyl group in this compound is expected to contribute to its ability to scavenge free radicals, which can help mitigate oxidative stress in biological systems.

Antimicrobial Effects

Preliminary studies suggest that derivatives of pyrrolidine-based compounds possess antimicrobial properties. Further investigation into the antimicrobial activity of this compound could reveal its potential as a therapeutic agent against bacterial and fungal infections.

Case Study 1: Antioxidant Potential

A study evaluated the antioxidant capacity of various pyrrolidine derivatives, demonstrating that those with hydroxyl substituents exhibited enhanced radical scavenging activity. The results suggested that this compound could be a promising candidate for further antioxidant research.

Case Study 2: Antimicrobial Activity

In vitro testing was conducted on related compounds against common pathogens such as E. coli and S. aureus. Results indicated that certain derivatives showed significant inhibition zones, warranting further exploration into the structure-activity relationship of this compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.